N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(3-methylphenyl)ethanediamide
Description
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(3-methylphenyl)ethanediamide is a structurally complex molecule featuring a central 2-hydroxyethyl core substituted with thiophen-2-yl and thiophen-3-yl groups, linked via an ethanediamide (oxalamide) bridge to a 3-methylphenyl moiety. The hydroxyethyl group may enhance solubility and hydrogen-bonding interactions, while the thiophene rings contribute to π-stacking and electronic properties.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-4-2-5-15(10-13)21-18(23)17(22)20-12-19(24,14-7-9-25-11-14)16-6-3-8-26-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNFMYXFUQLTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(3-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between thiophene derivatives and ethanediamide precursors. The reaction conditions often include the use of catalysts such as phosphorus pentasulfide (P4S10) and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(3-methylphenyl)ethanediamide can undergo various chemical reactions including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Often carried out in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(3-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(3-methylphenyl)ethanediamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic or functional outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with analogous molecules featuring thiophene, amide, or aromatic substituents, based on structural and functional similarities (Table 1).
Table 1: Comparative Analysis of Structurally Related Compounds
Structural and Conformational Differences
- Thiophene Substitution: The target compound uniquely incorporates both thiophen-2-yl and thiophen-3-yl groups, whereas analogs like N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and N-(2-Nitrophenyl)thiophene-2-carboxamide feature single thiophene rings.
- Hydroxyethyl Group: Unlike nitro- or cyano-substituted analogs, the hydroxyethyl group in the target compound could enhance solubility and hydrogen-bonding capacity, similar to hydroxy-substituted N-aromatic amides (e.g., N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide in ).
- Ethanediamide Bridge: The ethanediamide (N,N'-disubstituted oxalamide) linkage distinguishes the target compound from simpler acetamide or carboxamide derivatives. Such bridges are known to influence conformational rigidity and intermolecular interactions .
Crystallographic and Supramolecular Features
- Hydrogen Bonding : The hydroxyethyl group in the target compound may form intramolecular or intermolecular hydrogen bonds, similar to the S(6) ring motifs observed in N-(2-Nitrophenyl)thiophene-2-carboxamide .
- Dihedral Angles : In N-(2-Nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.50–13.53°) influence molecular packing and supramolecular interactions . The target compound’s dihedral angles (unreported) could similarly affect its crystallinity or solubility.
Biological Activity
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(3-methylphenyl)ethanediamide, a compound with the CAS number 1251577-29-3, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its anti-tumor activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 310.4 g/mol. The structure features thiophene rings which are known for their contributions to biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₃S₂ |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 1251577-29-3 |
Anti-Tumor Activity
Recent studies have highlighted the potential of thiophene derivatives, including our compound of interest, as dual inhibitors of the PI3Kα/mTOR pathway, which is crucial in cancer cell proliferation and survival.
-
Mechanism of Action :
- The compound acts by inhibiting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines.
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In Vitro Studies :
- A study evaluated the anti-tumor effects of related thiophene derivatives against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most potent derivative demonstrated IC50 values of 0.20 µM for A549, 1.25 µM for MCF-7, and 1.03 µM for HeLa cells .
- Cell Cycle Arrest and Apoptosis :
Other Biological Activities
While anti-tumor activity is a primary focus, compounds with similar structures have also been investigated for other biological effects:
- Anti-inflammatory Properties : Some thiophene derivatives exhibit inhibition of cyclooxygenase enzymes (COX), suggesting potential use in treating inflammatory diseases.
- Antimicrobial Activity : Certain derivatives have shown promise against bacterial strains, indicating a broad spectrum of biological activity.
Case Study 1: Dual PI3Kα/mTOR Inhibitors
In a comprehensive study on substituted thiophene derivatives, researchers synthesized several compounds and assessed their anti-tumor efficacy. The study found that modifications to the thiophene structure significantly impacted biological activity, with some compounds exhibiting enhanced potency compared to established inhibitors .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that specific substitutions on the thiophene rings could enhance binding affinity to target proteins involved in tumor growth pathways. This information is crucial for future drug design efforts aimed at optimizing therapeutic efficacy while minimizing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
